molecular formula C9H18N2O B2788584 N-[1-(propan-2-yl)piperidin-4-yl]formamide CAS No. 1423025-34-6

N-[1-(propan-2-yl)piperidin-4-yl]formamide

Cat. No.: B2788584
CAS No.: 1423025-34-6
M. Wt: 170.256
InChI Key: LIBJFOQNOHFBOH-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(2)11-5-3-9(4-6-11)10-7-12/h7-9H,3-6H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBJFOQNOHFBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Research indicates that N-[1-(propan-2-yl)piperidin-4-yl]formamide exhibits significant biological activity, particularly in modulating neurotransmitter systems. Preliminary studies suggest that it may have:

  • Antidepressant Effects : The compound's interaction with serotonin and dopamine receptors suggests potential use as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive compounds supports this hypothesis.
  • Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from oxidative stress, contributing to its potential in treating neurodegenerative diseases.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

Application Area Description
Neurological Disorders Potential candidate for treating conditions like depression and anxiety due to its effects on neurotransmitter systems.
Pain Management May act as an analgesic through its modulation of pain pathways in the nervous system.
Cognitive Enhancement Investigated for possible applications in enhancing cognitive functions or memory retention.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Neuropharmacological Studies : Animal models have shown that administration of this compound can lead to significant improvements in depressive-like behaviors, suggesting its potential as a treatment for major depressive disorder.
  • Binding Affinity Studies : Research has demonstrated that this compound binds effectively to serotonin receptors, indicating a mechanism through which it may exert its antidepressant effects.
  • Toxicology Assessments : Initial toxicological evaluations suggest a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its long-term effects.

Biological Activity

N-[1-(propan-2-yl)piperidin-4-yl]formamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the formamide group enhances its solubility and may influence its interaction with biological targets. The molecular formula for this compound is C11_{11}H16_{16}N2_2O, with a molecular weight of approximately 192.26 g/mol.

Neurological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential applications in treating conditions such as anxiety and depression. Preliminary studies have shown that compounds with similar structural features often exhibit antidepressant and anxiolytic effects, which could be attributed to their ability to modulate neurotransmitter levels in the brain.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as a modulator of various receptors or enzymes involved in neurotransmission. This modulation can lead to alterations in signaling pathways associated with mood regulation and cognitive functions .

Research Findings

Recent studies have explored the pharmacological properties of this compound through various experimental approaches:

  • Binding Affinity Studies : Initial findings suggest that this compound may exhibit significant binding affinity for serotonin (5-HT) receptors, which are critical in mood regulation. Such interactions could provide insights into its potential as an antidepressant agent.
  • Cellular Assays : In vitro assays have demonstrated that derivatives of piperidine can induce cellular responses indicative of neuroprotective effects. For instance, compounds structurally related to this compound have shown promise in promoting neuronal survival under stress conditions .
  • Comparative Analysis : A comparative analysis with similar compounds revealed that this compound possesses unique properties that may enhance its therapeutic profile. For example:
Compound NameStructural FeaturesBiological Activity
N-[2-methoxyphenyl]formamideMethoxy group, no piperidineLimited neuropharmacological effects
N-(1-piperidinyl)-substituted phenolsPiperidine ring presentAntidepressant properties
Thienopyrimidine derivativesContains thieno and pyrimidine ringsDiverse pharmacological profiles

This table illustrates how structural variations can significantly influence biological activity, highlighting the potential of this compound as a candidate for further development in neurological therapies .

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